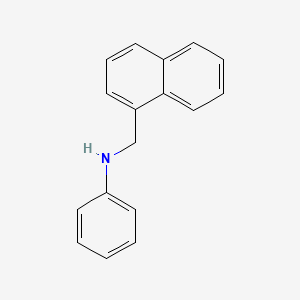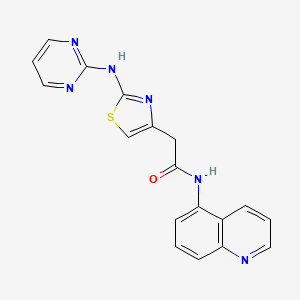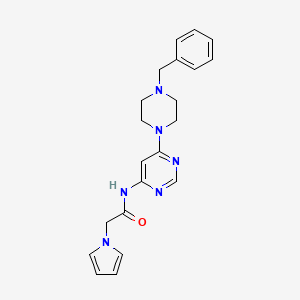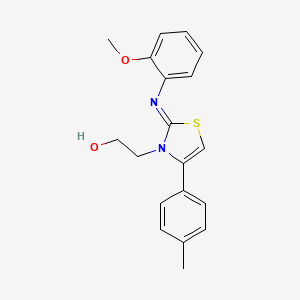![molecular formula C18H24N6O3 B2674681 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 2034452-96-3](/img/structure/B2674681.png)
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N6O3 and its molecular weight is 372.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction of Antagonists with CB1 Receptor
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analyses and pharmacophore models suggested the dominating steric binding interaction of its N1 aromatic ring moiety with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. The study proposes that the unique spatial orientation and electrostatic character of several conformers contribute to the receptor binding, potentially influencing antagonist activity J. Shim et al., 2002.
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Research on the synthesis of new pyridine derivatives demonstrated variable and modest antimicrobial activity against bacteria and fungi. This study highlights the potential of pyridine derivatives in developing antimicrobial agents N. Patel et al., 2011.
Structural Analogy and Exchange Rules
Isomorphous Structures and Chlorine-Methyl Exchange Rule
An investigation into isomorphous methyl- and chloro-substituted small heterocyclic analogues revealed adherence to the chlorine-methyl (Cl-Me) exchange rule. The study emphasizes the significance of disorder in understanding structural isomorphism, which might affect automatic detection during data mining V. Rajni Swamy et al., 2013.
Receptor Binding and Antagonist Activity
SR141716A as an Inverse Agonist
SR141716A's role as an inverse agonist at the human cannabinoid CB1 receptor was elucidated through the examination of its effects on [35S]GTPγS binding. This study provides insights into the compound's mechanism of action, distinguishing it from agonists in receptor interactions R. Landsman et al., 1997.
Antimicrobial and Antimycobacterial Activity
Antimicrobial Activity of Pyrazoline Derivatives
A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents. The presence of methoxy groups notably enhanced activity Satyender Kumar et al., 2012.
Novel Synthetic Approaches and Antitumor Evaluation
Synthesis of Polymethoxylated Fused Pyridine Ring Systems
The synthesis of a variety of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, was aimed at exploring their antitumor activity. Compounds from the pyrazolo[4,3-c]pyridine series showed promising results, with one compound demonstrating broad-spectrum activity against different tumor cell lines Sherif A F Rostom et al., 2009.
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)18(26)23-9-7-22(8-10-23)17(25)13-11-19-24-6-4-3-5-15(13)24/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDZYNTTIESNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-nitro-N-[(2Z)-3-(prop-2-en-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2674600.png)
![Tert-butyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B2674603.png)


![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)



![4-[(2,6-Dimethylphenyl)carbamoyl]butanoic acid](/img/structure/B2674614.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)

![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
![1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2674619.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2674620.png)
